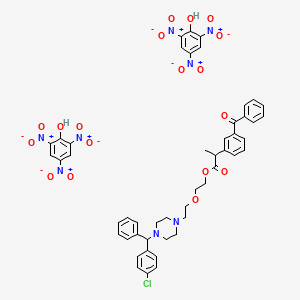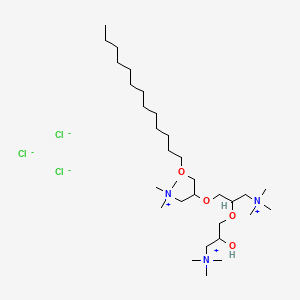
1,2,3,4-Tetrahydro-4-(4-bromophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-4-(4-bromophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyridine ring fused with a thioxo group, a bromophenyl group, and a phenyl group
Métodos De Preparación
The synthesis of 1,2,3,4-Tetrahydro-4-(4-bromophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-bromobenzaldehyde with malononitrile and thiourea in the presence of a base can lead to the formation of the desired compound. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as adjusting temperature, solvent choice, and reaction time .
Análisis De Reacciones Químicas
1,2,3,4-Tetrahydro-4-(4-bromophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents like iodine in methanol.
Reduction: Reduction reactions can modify the thioxo group to a thiol group under suitable conditions.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing the introduction of different substituents. Common reagents used in these reactions include molecular iodine, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-4-(4-bromophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules with potential therapeutic properties.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interaction with biological targets, such as enzymes and receptors, to understand its potential as a drug candidate.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-4-(4-bromophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile involves its interaction with molecular targets in biological systems. It may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydro-4-(4-bromophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydro structure but lacks the thioxo and bromophenyl groups.
Quinoline Derivatives: These compounds have a similar heterocyclic structure but differ in the functional groups attached to the ring. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
89451-39-8 |
|---|---|
Fórmula molecular |
C18H13BrN2S |
Peso molecular |
369.3 g/mol |
Nombre IUPAC |
4-(4-bromophenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H13BrN2S/c19-14-8-6-12(7-9-14)15-10-17(13-4-2-1-3-5-13)21-18(22)16(15)11-20/h1-10,15-16H,(H,21,22) |
Clave InChI |
CUGLMAWCQUGFSR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(C(C(=S)N2)C#N)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-[3-[4-(2-methoxyphenyl)piperidin-1-yl]propyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid](/img/structure/B12742594.png)







